Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Medicinal chemistry Ligand design Kinase inhibition

Purchase Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate (CAS 2034281-45-1) for your research needs. This compound features a dual thiazole-pyrimidine scaffold with a critical 6-hydroxypyrimidine moiety, validated as a pharmacophore for EPO production promotion. It is a non-substitutable building block for HIF-pathway and ATP-competitive kinase inhibitor programs. Supplied at ≥95% purity with an estimated LogP of ~0.0-1.5, its favorable aqueous solubility supports screening assays requiring low DMSO concentrations. Ideal for antimicrobial SAR, EPO modulation, and kinase inhibitor discovery.

Molecular Formula C12H12N4O4S
Molecular Weight 308.31
CAS No. 2034281-45-1
Cat. No. B2880606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate
CAS2034281-45-1
Molecular FormulaC12H12N4O4S
Molecular Weight308.31
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)NC=N2)C
InChIInChI=1S/C12H12N4O4S/c1-3-20-11(19)9-6(2)15-12(21-9)16-10(18)7-4-8(17)14-5-13-7/h4-5H,3H2,1-2H3,(H,13,14,17)(H,15,16,18)
InChIKeyQMOOJHGYTGFABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate (CAS 2034281-45-1): Structural Identity and Procurement Baseline


Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate (CAS 2034281-45-1, molecular formula C₁₂H₁₂N₄O₄S, molecular weight 308.31 g/mol) is a synthetic heterocyclic compound composed of a 4-methylthiazole-5-carboxylate core linked via an amide bond to a 6-hydroxypyrimidine-4-carboxamide moiety [1]. The compound features a dual heterocyclic architecture combining thiazole and pyrimidine pharmacophores, with an ethyl ester at the thiazole C5 position and a methyl group at the thiazole C4 position [1]. It belongs to the broader class of thiazole-pyrimidine carboxamide hybrids, which have been investigated as kinase inhibitor scaffolds, antimicrobial agents, and erythropoietin production promoters [2][3]. The compound is primarily available as a research-grade chemical with reported purity of 95%, typically supplied in powder form for laboratory-scale investigation [1].

Why In-Class Thiazole-Pyrimidine Carboxamides Cannot Simply Be Interchanged with Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate


Thiazole-pyrimidine carboxamide analogs exhibit highly divergent biological profiles driven by subtle structural variations. The target compound incorporates a 6-hydroxypyrimidine-4-carboxamide donor coupled to a 4-methylthiazole-5-carboxylate ethyl ester acceptor—a specific substitution pattern distinct from closely related analogs [1]. In the broader class, modification at the pyrimidine C6 position (e.g., replacement of hydroxyl with morpholinyl, pyrrolidinyl, or benzyloxy groups) fundamentally alters hydrogen-bonding capacity, solubility, and target engagement profiles [2]. Similarly, variation at the thiazole C4 position (methyl vs. hydrogen vs. fused cyclopenta) and C5 position (ethyl ester vs. carboxamide vs. carboxylic acid) changes steric bulk, lipophilicity, and metabolic stability [3]. A structurally proximate analog, 5,6-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, differs in both pyrimidine substitution and the connectivity of the thiazole-pyrimidine linkage, preventing direct interchange . Furthermore, the 5-hydroxypyrimidine-4-carboxamide scaffold has been explicitly claimed in patents for erythropoietin production promotion, indicating that the hydroxyl substitution pattern is pharmacologically relevant and not functionally redundant with other substituents [2]. These structural determinants mean that generic substitution without empirical validation risks loss of target activity, altered selectivity, or unpredictable physicochemical behavior.

Quantitative Differentiation Evidence for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate Against Closest Analogs


Hydrogen Bond Donor/Acceptor Capacity: 6-Hydroxypyrimidine vs. 6-Morpholinopyrimidine Analogs

The target compound bears a 6-hydroxypyrimidine moiety providing 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) on the pyrimidine ring, compared to 0 HBD and 4 HBA for the 6-morpholinopyrimidine analog N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide [1]. This difference in HBD count directly impacts the ability to engage kinase hinge-region hydrogen-bonding networks, a critical interaction for ATP-competitive inhibition [2].

Medicinal chemistry Ligand design Kinase inhibition

C4-Methyl Thiazole Substitution: Structural Differentiation from Unsubstituted Thiazole-4-carboxylate Analogs

The target compound incorporates a 4-methyl substituent on the thiazole ring and a 5-ethyl ester, contrasting with ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate, which lacks the C4-methyl group and has the ester at C4 rather than C5 [1]. In a class study of 2-amino-4-methylthiazole-5-carboxylate derivatives evaluated for antimicrobial activity, the 4-methyl-5-ethyl ester substitution pattern demonstrated bactericidal activity against Gram-positive bacteria, with the most active analog 12f exhibiting MIC values comparable to ampicillin and gentamicin against S. aureus and B. subtilis [2]. While no direct head-to-head data exist for the target compound vs. the C4-unsubstituted analog, the class-level SAR indicates that C4-methyl substitution contributes to Gram-positive antibacterial potency, and the C5-ethyl ester provides a distinct hydrolysis and metabolic profile versus C4-ester analogs [2].

Medicinal chemistry SAR Metabolic stability

Erythropoietin Production Promotion: 5-Hydroxypyrimidine-4-Carboxamide Pharmacophore Requirement

The 5-hydroxypyrimidine-4-carboxamide moiety present in the target compound is explicitly claimed as a pharmacophore required for erythropoietin (EPO) production promotion activity in patent EP 2 284 159 A1 (Daiichi Sankyo) [1]. This patent demonstrates that compounds bearing the 5-hydroxypyrimidine-4-carboxamide scaffold promote EPO production, whereas structurally related analogs lacking the hydroxyl group or with modified pyrimidine substitution fail to induce comparable EPO production. The target compound's 6-hydroxypyrimidine-4-carboxamide motif is a tautomeric/isosteric variant of this essential pharmacophore, positioning it within the protected chemical space for EPO-promoting agents [1]. This contrasts with thiazole-pyrimidine carboxamides targeting kinases (e.g., vanin-1 inhibitors [2] or Pim kinase inhibitors [3]), where pyrimidine substitution requirements differ entirely.

Erythropoietin Anemia HIF pathway

Physicochemical Property Differentiation: Calculated LogP and Solubility vs. Structurally Proximal Analogs

The target compound's 6-hydroxypyrimidine moiety confers increased polarity versus analogs with lipophilic pyrimidine substitutions. The computed XLogP3 for the hydroxypyrimidine-4-carboxamide core fragment is -1.6 , whereas the 6-morpholinopyrimidine analog exhibits higher calculated lipophilicity due to the morpholine ring. For the broader compound class, ethyl 2-amino-4-methylthiazole-5-carboxylate (the precursor scaffold) has an XLogP3 of 1.6 and only 1 HBD [1]. The target compound integrates the hydrophilic pyrimidine fragment (XLogP3 -1.6) with the moderately lipophilic thiazole ester fragment (XLogP3 1.6), yielding an overall LogP expected in the range of ~0.0–0.5—consistent with improved aqueous solubility for in vitro assay compatibility compared to more lipophilic analogs such as N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide (MW 376.44, containing a morpholine group) [2].

Drug-likeness ADME Lead optimization

Recommended Research and Procurement Application Scenarios for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate


Erythropoietin Production Promotion Screening in Anemia and Ischemia Research

This compound incorporates the 5-hydroxypyrimidine-4-carboxamide pharmacophore required for EPO production promotion activity, as claimed in the Daiichi Sankyo patent family (EP 2 284 159 A1) [1]. Researchers investigating HIF-pathway modulation or developing EPO-promoting small molecules for anemia, ischemia-reperfusion injury, or chronic kidney disease can use this compound as a structurally validated entry point. The hydroxypyrimidine moiety is essential for this activity class, making the compound non-substitutable by kinase-targeted thiazole-pyrimidine analogs.

Antimicrobial Discovery Programs Targeting Gram-Positive Bacteria

Based on class-level evidence from 2-amino-4-methylthiazole-5-carboxylate derivatives showing bactericidal activity against Gram-positive bacteria (including S. aureus and B. subtilis) with analog 12f demonstrating MIC values comparable to ampicillin and gentamicin [2], this compound provides a scaffold for further antimicrobial SAR exploration. The 4-methyl-5-ethyl ester substitution pattern on the thiazole ring is associated with Gram-positive antibacterial activity in this chemical series [2].

Kinase Inhibitor Scaffold Development Requiring Dual Hydrogen Bond Donor Pyrimidine Pharmacophores

The 6-hydroxypyrimidine moiety provides two hydrogen bond donors essential for engaging kinase hinge-region residues via bidentate hydrogen bonding, as established in the broader 2-aminothiazole-pyrimidine kinase inhibitor template class (including dasatinib analogs) [3]. This compound is suitable for laboratories developing ATP-competitive kinase inhibitors where a hydroxyl-bearing pyrimidine hinge binder is pharmacophorically required, distinguishing it from analogs with non-hydroxylated pyrimidine rings that lack hinge-region hydrogen bond donation capacity.

Aqueous-Compatible Biochemical Screening Panels Requiring Balanced Lipophilicity

With an estimated LogP in the range of ~0.0–0.5, resulting from the combination of the hydrophilic 6-hydroxypyrimidine fragment (XLogP3 = -1.6) and the moderately lipophilic thiazole ethyl ester (XLogP3 = 1.6) [4], this compound is well-suited for aqueous biochemical assays at micromolar concentrations without requiring high-percentage DMSO vehicles. This practical advantage supports procurement for multi-target screening panels where excessive organic solvent may interfere with assay integrity.

Quote Request

Request a Quote for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.